molecular formula C14H15NO6S2 B2940752 Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 899970-84-4

Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2940752
CAS No.: 899970-84-4
M. Wt: 357.4
InChI Key: IPCNAVYITIFCCD-UHFFFAOYSA-N
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Description

Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate (CAS: 899978-05-3) is a sulfonamide derivative featuring a thiophene-2-carboxylate core substituted with a sulfamoyl group linked to a 3,5-dimethoxyphenyl moiety. Its molecular formula is C₁₈H₁₇NO₆S₂, with an average molecular mass of 407.455 g/mol and a single-isotope mass of 407.049729 . This compound is structurally characterized by:

  • Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom.
  • Sulfamoyl bridge: A functional group (–SO₂–NH–) connecting the thiophene core to the dimethoxyphenyl substituent.
  • 3,5-Dimethoxyphenyl group: An aromatic ring with methoxy (–OCH₃) groups at the 3 and 5 positions, enhancing electronic and steric properties.

Properties

IUPAC Name

methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S2/c1-19-10-6-9(7-11(8-10)20-2)15-23(17,18)12-4-5-22-13(12)14(16)21-3/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCNAVYITIFCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamide and esterification agents. The common method includes:

  • Condensation : The reaction of 3,5-dimethoxyphenylsulfonamide with thiophene-2-carboxylic acid.
  • Methylation : Following condensation, methylation occurs to form the ester.

This compound belongs to a class of thiophene derivatives known for their diverse applications in medicinal chemistry and material science.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Research indicates that compounds within this class exhibit moderate to potent activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported for several related compounds, showing effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

These findings suggest that the compound may inhibit essential bacterial enzymes, leading to its antimicrobial effects .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects. The sulfonamide group is known to mimic natural substrates and inhibit specific enzymes involved in inflammatory pathways. This inhibition can reduce inflammation and associated symptoms in various conditions.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The sulfonamide moiety inhibits enzymes by mimicking substrates, effectively blocking their activity.
  • Interaction with Targets : Molecular docking studies suggest that the compound forms key interactions with important residues at enzyme binding sites, stabilizing its position through hydrogen bonds and hydrophobic interactions.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophene derivatives known for their therapeutic properties:

Compound NameBiological ActivityNotable Features
Methyl 5-chloro-N-(methoxycarbonylmethyl)-3-sulfamoyl-thiophene-2-carboxylateAnti-inflammatoryIntermediate for lornoxicam synthesis
SuprofenAnti-inflammatoryNonsteroidal anti-inflammatory drug
ArticaineAnestheticContains thiophene ring

The unique substitution pattern and the presence of both sulfonamide and ester functional groups in this compound contribute to its distinct chemical and biological properties compared to these other compounds .

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant growth inhibition against clinical strains of bacteria.
  • Toxicity Assessment : Toxicity studies using human cell lines indicated that while some derivatives exhibited low toxicity profiles, others showed varying degrees of cytotoxicity depending on their structure .

Comparison with Similar Compounds

Thifensulfuron-Methyl

Structure : Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate (CAS: 79277-27-3) .
Key Differences :

Property Main Compound (CAS 899978-05-3) Thifensulfuron-Methyl (CAS 79277-27-3)
Sulfamoyl Substituent 3,5-Dimethoxyphenyl 4-Methoxy-6-methyl-1,3,5-triazin-2-yl
Core Structure Thiophene-2-carboxylate Thiophene-2-carboxylate
Application Undisclosed (potential pharmaceutical) Herbicide (acetolactate synthase inhibitor)
Molecular Formula C₁₈H₁₇NO₆S₂ C₁₂H₁₃N₅O₆S₂

Thifensulfuron-methyl’s triazine substituent is critical for herbicidal activity, targeting plant-specific enzymes. The main compound’s dimethoxyphenyl group may instead favor interactions with mammalian enzymes (e.g., carbonic anhydrases or kinases) .

Metsulfuron-Methyl

Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (CAS: 74223-64-6) . Key Differences:

Property Main Compound Metsulfuron-Methyl
Core Structure Thiophene-2-carboxylate Benzoate
Sulfamoyl Position Position 3 on thiophene Position 2 on benzene
Substituent 3,5-Dimethoxyphenyl 4-Methoxy-6-methyltriazine

Methyl 3-(3,5-Dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate

Key Differences:

Property Main Compound Benzofuran Analog
Core Structure Thiophene Benzofuran (oxygen-containing heterocycle)
Functional Groups Sulfamoyl bridge Ether and ester linkages
Electronic Effects Sulfur atom reduces ring aromaticity Oxygen atom enhances polarity

Benzofuran derivatives are often explored for antimicrobial or anticancer activity, whereas sulfamoyl-containing compounds like the main compound may exhibit enzyme inhibitory effects .

Methyl 5-Sulfamoyl-o-Anisate

Key Differences:

Property Main Compound Methyl 5-Sulfamoyl-o-Anisate
Core Structure Thiophene Benzene
Substituent Position Sulfamoyl at position 3 Sulfamoyl at position 5
Bioactivity Undisclosed Potential diuretic or antiglaucoma agent

The benzene core in methyl 5-sulfamoyl-o-anisate may improve metabolic stability compared to thiophene-based analogs .

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